2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one
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Overview
Description
2-(2,4,6-Triisopropylphenyl)-2-azaspiro[45]decan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, a form of programmed cell death, thereby exhibiting potential therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1,6-Dioxaspiro[4.5]decane: A spiroacetal compound found in various natural products with distinct biological activities.
Uniqueness
2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the triisopropylphenyl group, which imparts distinct steric and electronic properties. These features contribute to its potential as a versatile building block in organic synthesis and its promising bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-[2,4,6-tri(propan-2-yl)phenyl]-2-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO/c1-16(2)19-14-20(17(3)4)22(21(15-19)18(5)6)25-13-12-24(23(25)26)10-8-7-9-11-24/h14-18H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMBJBJTRSYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N2CCC3(C2=O)CCCCC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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